molecular formula C17H19N3O B12773776 8-Hydroxymirtazapine, (R)- CAS No. 207517-07-5

8-Hydroxymirtazapine, (R)-

Cat. No.: B12773776
CAS No.: 207517-07-5
M. Wt: 281.35 g/mol
InChI Key: DAWYIZBOUQIVNX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8-Hydroxymirtazapine ((R)-8-OHM; CAS 207517-07-5) is a chiral metabolite of the antidepressant mirtazapine (MRT), formed via cytochrome P450 (CYP)-mediated hydroxylation at the 8-position of the aromatic ring . MRT itself is a racemic mixture of (-)-R and (+)-S enantiomers, which exhibit distinct pharmacological and pharmacokinetic properties . (R)-8-OHM retains the stereochemistry of the parent (-)-R-MRT, contributing to its unique metabolic and clinical profile.

The metabolite is primarily generated by CYP3A4, with minor contributions from other isoforms . Unlike its S-enantiomer, (R)-8-OHM demonstrates slower elimination kinetics in humans, influencing its steady-state concentrations in patients . Its glucuronide conjugate, 8-Hydroxymirtazapine-β-D-glucuronide (CAS 155239-47-7), is a major excretory form, synthesized via UGT enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-8-Hydroxy mirtazapine involves multiple steps, starting from the basic mirtazapine structure. One common method includes the hydroxylation of mirtazapine using specific reagents under controlled conditions. For instance, methane sulphonyl chloride can be used in the presence of triethylamine and methylene chloride at low temperatures to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of (-)-8-Hydroxy mirtazapine would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free methods and phase inversion during heat treatment of water and oil have been explored for related compounds .

Chemical Reactions Analysis

Types of Reactions: (-)-8-Hydroxy mirtazapine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Pharmacological Profile

8-Hydroxymirtazapine is primarily recognized for its role in the pharmacokinetics of mirtazapine. It is produced through the metabolism of mirtazapine and exhibits distinct pharmacological properties that may contribute to the overall efficacy of mirtazapine as an antidepressant. The compound acts on multiple neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety management .

Clinical Applications

1. Major Depressive Disorder:

  • 8-Hydroxymirtazapine's primary application is in the treatment of major depressive disorder. It is believed to enhance the antidepressant effects of mirtazapine by modulating serotonergic activity .

2. Substance Use Disorders:

  • Emerging evidence suggests that 8-hydroxymirtazapine may play a role in treating substance use disorders (SUDs). Preclinical studies indicate that mirtazapine can reduce withdrawal symptoms and cravings associated with methamphetamine dependence, potentially due to the actions of its metabolites like 8-hydroxymirtazapine . A retrospective study involving HIV-positive patients demonstrated that mirtazapine, and by extension its metabolites, could help maintain sobriety from stimulants like cocaine and methamphetamine .

3. Neuroprotection:

  • Recent research has indicated that mirtazapine may exert neuroprotective effects against dopaminergic neurodegeneration, particularly in models of Parkinson's disease. This effect is attributed to the upregulation of neuroprotective factors in astrocytes mediated by 5-HT1A receptors, suggesting a potential therapeutic avenue for neurodegenerative disorders .

Metabolism and Pharmacokinetics

The metabolism of mirtazapine leads to the formation of 8-hydroxymirtazapine, which is further glucuronidated to form 8-hydroxy-mirtazapine glucuronide. Studies have shown that while the plasma concentration of 8-hydroxymirtazapine is relatively low compared to its parent compound, it still plays a significant role in the overall therapeutic effects observed with mirtazapine treatment .

Data Tables

Study TypeFindingsReference
Retrospective AnalysisMirtazapine reduced stimulant cravings in HIV+ patientsMcGregor et al., 2008
Preclinical StudyMirtazapine attenuated withdrawal symptoms in rodent modelsRose & Grant, 2008
Neuroprotective EffectsMirtazapine enhanced astrocyte proliferation and dopaminergic neuron protectionNature Scientific Reports, 2020

Mechanism of Action

The mechanism of action of (-)-8-Hydroxy mirtazapine is likely similar to that of mirtazapine, involving antagonism of central presynaptic alpha-2 adrenergic receptors, serotonin 5-HT2 and 5-HT3 receptors, and histamine H1 receptors . The hydroxylation at the 8th position may enhance or modify these interactions, potentially leading to different pharmacological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Mirtazapine Metabolites

N-Desmethylmirtazapine (DMR)

  • Structure : Formed via demethylation of MRT’s piperazine ring.
  • Metabolism : Primarily mediated by CYP2D6 and CYP1A2, with (+)-S-MRT being preferentially metabolized .
  • Pharmacokinetics :

    Parameter (R)-8-OHM DMR
    t₁/₂ (h) 20–30* 12–18*
    CL/F (L/h) 5–10* 15–20*
    CYP Isoform CYP3A4 CYP2D6/CYP1A2

    *Data inferred from enantioselective studies .

DMR lacks the hydroxyl group of 8-OHM, resulting in reduced polarity and altered receptor binding. It exhibits weaker α₂-adrenergic antagonism compared to MRT but retains some serotonergic activity .

(S)-8-Hydroxymirtazapine ((S)-8-OHM; CAS 207517-08-6)

  • Metabolism : Generated from (+)-S-MRT via CYP2D6 .
  • Pharmacokinetics : Faster elimination than (R)-8-OHM due to enantioselective glucuronidation .

Structural Analogs in Other Drug Classes

Compound CAS Number Key Differences from (R)-8-OHM
8-Hydroxymoxifloxacin 721970-36-1 Fluoroquinolone antibiotic; lacks piperazine ring
8-Hydroxyondansetron 126671-71-4 5-HT₃ antagonist; tricyclic structure differs
8-Hydroxy-N-desmethylmianserin 77117-73-8 Tetracyclic antidepressant; distinct metabolic pathway

These analogs highlight the diversity of 8-hydroxylated compounds but differ significantly in therapeutic targets and metabolic pathways.

Pharmacokinetic and Pharmacodynamic Distinctions

Enantioselective Metabolism

  • (R)-8-OHM vs. (S)-8-OHM :
    • CYP3A4 vs. CYP2D6 : (R)-8-OHM formation is CYP3A4-dependent, while (S)-8-OHM relies on CYP2D6 .
    • Elimination Half-Life : (R)-8-OHM has a longer t₁/₂ (20–30 h) compared to (S)-8-OHM (10–15 h) due to slower glucuronidation .

Impact of Genetic Polymorphisms

  • Smoking induces CYP1A2, accelerating DMR formation but minimally affecting (R)-8-OHM .

Analytical Challenges and Methodologies

Enantioselective Separation Techniques

  • Chiral Capillary Zone Electrophoresis (CZE) : Achieves baseline separation of (R)- and (S)-8-OHM in <7 min using carboxymethyl-β-cyclodextrin .
  • LC-MS : Validated for simultaneous quantification of MRT, DMR, and 8-OHM enantiomers in urine and plasma .

Detection Limits

Method LLOQ (ng/mL) Matrix Reference
CZE 0.5 Human Plasma
LC-MS 1.0 Urine/Plasma

Research and Clinical Implications

  • Structural Isomerism : Environmental studies identify transformation products with the same formula as 8-OHM but divergent fragmentation patterns, necessitating LC-MS/MS for accurate identification .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of (R)-8-Hydroxymirtazapine, and which enzymes are involved?

(R)-8-Hydroxymirtazapine is a metabolite of mirtazapine formed via hydroxylation, primarily mediated by CYP2D6, with additional contributions from CYP3A4 for its N-desmethylated derivative . Enantioselective metabolism has been observed, where CYP2D6 preferentially metabolizes the (S)-enantiomer of mirtazapine, while CYP3A4 acts on the (R)-enantiomer . Experimental models like isolated perfused rat liver systems can assess enzyme-specific activity and drug-drug interactions .

Q. How can researchers distinguish (R)-8-Hydroxymirtazapine from its structural isomers or enantiomers?

Analytical techniques such as high-resolution mass spectrometry (HRMS) and capillary electrophoresis with acetonitrile field-amplified sample stacking are critical. HRMS can identify fragment ions (e.g., m/z 195, 208) to rule out hydroxylation of aromatic rings, while enantioselective separation methods are required to differentiate (R)- and (S)-enantiomers . Nuclear magnetic resonance (NMR) spectroscopy further resolves structural ambiguities caused by shared chemical formulas among isomers .

Q. What experimental models are suitable for studying the pharmacokinetics of (R)-8-Hydroxymirtazapine?

In vitro liver microsome assays and in vivo isolated perfused rat liver models are widely used. These systems allow quantification of metabolite formation rates and enzyme inhibition/induction effects. For example, CYP2D6 inhibition by MDMA was studied in rat liver models to assess its impact on (R)-8-Hydroxymirtazapine clearance . Human clinical studies with genotype-phenotype correlations (e.g., CYP2D6 polymorphisms) can further validate findings .

Advanced Research Questions

Q. How do drug-drug interactions (e.g., with MDMA) alter the metabolism of (R)-8-Hydroxymirtazapine?

MDMA acts as a mechanism-based inhibitor (MBI) of CYP2D6 and CYP3A4, reducing the clearance of (R)-8-Hydroxymirtazapine. Experimental designs should incorporate:

  • Dose-response studies to quantify inhibition constants (K_i).
  • Time-dependent inactivation assays to assess MBI kinetics.
  • Co-administration in perfused liver models to monitor metabolite ratios (e.g., 8-OH vs. N-desmethyl derivatives) . Pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) can predict clinical outcomes from in vitro data.

Q. What methodological challenges arise in structural elucidation of (R)-8-Hydroxymirtazapine, and how can they be resolved?

Key challenges include:

  • Ambiguous mass spectra : Fragment ions (e.g., m/z 195) may not differentiate isomers. Solution: Combine HRMS with tandem MS/MS and computational spectral matching .
  • Stereochemical confirmation : Use chiral chromatography or nuclear Overhauser effect (NOE) NMR to assign (R)-configuration .
  • Low confidence levels : Apply tiered confidence criteria (e.g., Schymanski levels) and orthogonal analytical methods .

Q. How do genetic polymorphisms (e.g., CYP2D6 phenotypes) influence interindividual variability in (R)-8-Hydroxymirtazapine exposure?

CYP2D6 poor metabolizers exhibit reduced 8-hydroxylation, leading to higher parent drug concentrations. Methodologies include:

  • Genotype-phenotype association studies using steady-state plasma samples.
  • Population pharmacokinetic models incorporating covariates like age, smoking status, and CYP2D6 activity scores .
  • In vitro assays with recombinant CYP isoforms to quantify enantiomer-specific metabolic rates .

Q. What strategies optimize enantioselective synthesis of (R)-8-Hydroxymirtazapine for pharmacological studies?

  • Asymmetric catalysis : Use chiral ligands or enzymes to favor (R)-enantiomer formation.
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cyclodextrin-based columns) for preparative-scale separation .
  • Characterization : Validate enantiomeric purity via polarimetry, circular dichroism, or X-ray crystallography .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in metabolite identification across studies?

  • Cross-validation : Compare fragmentation patterns (e.g., m/z 195 vs. 209) across multiple platforms (LC-MS, GC-MS) .
  • Isotopic labeling : Use deuterated analogs to trace metabolic pathways and confirm putative structures .
  • Literature harmonization : Reconcile findings with prior studies (e.g., conflicting CYP isoform contributions) using meta-analysis .

Q. What statistical approaches are recommended for analyzing dose-adjusted serum concentrations of (R)-8-Hydroxymirtazapine?

  • Mixed-effects modeling : Account for covariates like age, renal function, and CYP genotypes .
  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life in pharmacokinetic studies.
  • Bayesian forecasting : Personalize dosing based on prior pharmacokinetic data and demographic variables .

Q. Experimental Design Considerations

Q. How to design a study evaluating the environmental fate of (R)-8-Hydroxymirtazapine in wastewater systems?

  • Biotransformation assays : Use activated sludge reactors to simulate microbial degradation. Monitor metabolites via high-resolution mass spectrometry .
  • QSAR modeling : Predict transformation products and prioritize analytical targets .
  • Ecotoxicity testing : Assess impacts on aquatic organisms using OECD guidelines (e.g., Daphnia magna acute toxicity) .

Properties

CAS No.

207517-07-5

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol

InChI

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m0/s1

InChI Key

DAWYIZBOUQIVNX-INIZCTEOSA-N

Isomeric SMILES

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.